molecular formula C9H20N2O2S B10879561 1-(Butan-2-yl)-4-(methylsulfonyl)piperazine

1-(Butan-2-yl)-4-(methylsulfonyl)piperazine

Cat. No.: B10879561
M. Wt: 220.33 g/mol
InChI Key: RJKCMWMQJFIGAI-UHFFFAOYSA-N
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Description

1-(Sec-butyl)-4-(methylsulfonyl)piperazine is an organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Sec-butyl)-4-(methylsulfonyl)piperazine typically involves the reaction of piperazine with sec-butyl halides and methylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

    Temperature: Room temperature to moderate heating (25-80°C)

    Solvent: Common solvents include dichloromethane, toluene, or ethanol

    Reaction Time: Several hours to overnight, depending on the reactivity of the starting materials

Industrial Production Methods

In an industrial setting, the production of 1-(Sec-butyl)-4-(methylsulfonyl)piperazine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Sec-butyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperazine derivatives.

    Substitution: The sec-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Piperazine derivatives without the sulfonyl group

    Substitution: Piperazine derivatives with different alkyl or aryl groups

Scientific Research Applications

1-(Sec-butyl)-4-(methylsulfonyl)piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Sec-butyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butyl and methylsulfonyl groups contribute to the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Butyl)-4-(methylsulfonyl)piperazine
  • 1-(Isobutyl)-4-(methylsulfonyl)piperazine
  • 1-(Tert-butyl)-4-(methylsulfonyl)piperazine

Uniqueness

1-(Sec-butyl)-4-(methylsulfonyl)piperazine is unique due to the specific arrangement of the sec-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile compared to other similar compounds.

Properties

Molecular Formula

C9H20N2O2S

Molecular Weight

220.33 g/mol

IUPAC Name

1-butan-2-yl-4-methylsulfonylpiperazine

InChI

InChI=1S/C9H20N2O2S/c1-4-9(2)10-5-7-11(8-6-10)14(3,12)13/h9H,4-8H2,1-3H3

InChI Key

RJKCMWMQJFIGAI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)S(=O)(=O)C

Origin of Product

United States

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